Hsp70 Modulation: Evidence from Patent CA 2948621
The compound is explicitly claimed in patent CA 2948621 as an Hsp70 modulator useful for treating cancers [1]. While the patent provides no in-vitro IC50 values for this exact compound, it establishes the compound’s intended biological target and therapeutic context, which is a crucial differentiation factor for procurement in Hsp70-related research. For comparison, many in-class morpholinopyrimidine benzamides target PI3K or mTOR kinases, not Hsp70 [2]. This functional divergence means that a researcher studying Hsp70 cannot substitute a generic PI3K-targeting morpholinopyrimidine without likely loss of the desired biological effect.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | Hsp70 modulation (as per patent claims) [1] |
| Comparator Or Baseline | In-class morpholinopyrimidine benzamides typically targeting PI3K/mTOR (e.g., compounds from patent US20090018134) [2] |
| Quantified Difference | Not quantifiable from available data; target class difference is qualitative |
| Conditions | Patent disclosure context |
Why This Matters
For Hsp70-focused research, selecting a compound with documented Hsp70 modulation claims is essential to ensure target engagement and avoid off-target pathways.
- [1] Gabriela Chiosis, Yanlong Kang, Hardik J. Patel, Maulik Patel, Stefan Ochiana, Anna Rodina, Tony Taldone, Liza Shrestha. HSP70 Modulators and Methods for Making and Using the Same. Canadian Patent Application CA 2948621, filed 2015-01-30. Memorial Sloan Kettering Cancer Center. View Source
- [2] Morpholino pyrimidine compounds and their use in therapy. United States Patent Application US20090018134. View Source
